Molecular Mass Differentiation: Imiquimod-d6 vs. Unlabeled Imiquimod vs. Imiquimod-d9
Imiquimod-d6 (C₁₄H₁₀D₆N₄, MW 246.34) exhibits a +6 Da mass shift relative to unlabeled imiquimod (C₁₄H₁₆N₄, MW 240.30), positioning it within the analytically preferred 3–6 Da isotopic separation window for LC-MS/MS internal standards . In contrast, imiquimod-d9 (C₁₄H₇D₉N₄, MW 249.4) introduces a +9 Da mass shift, which may exceed the optimal separation range for certain instrument configurations and increase susceptibility to deuterium-hydrogen back-exchange artifacts [1]. The +6 Da shift of imiquimod-d6 provides sufficient spectral separation from unlabeled imiquimod and its natural isotopic envelope while minimizing the chromatographic retention time shifts often observed with extensively deuterated analogs .
| Evidence Dimension | Molecular Mass (Da) and Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | 246.34 Da; +6 Da shift |
| Comparator Or Baseline | Unlabeled imiquimod: 240.30 Da (baseline); Imiquimod-d9: 249.4 Da; +9 Da shift |
| Quantified Difference | Imiquimod-d6: +6 Da; Imiquimod-d9: +9 Da (3 Da differential between deuterated analogs) |
| Conditions | High-resolution mass spectrometry; exact mass calculation from molecular formula |
Why This Matters
This mass shift ensures adequate spectral separation for unambiguous SRM transition selection while maintaining near-identical chromatographic behavior, which is critical for accurate matrix effect correction and recovery normalization in bioanalytical method validation.
- [1] Cayman Chemical / Bertin Bioreagent. Imiquimod-d9 Product Overview. Cat. No. 26424. Accessed 2026. View Source
